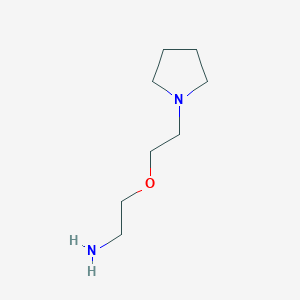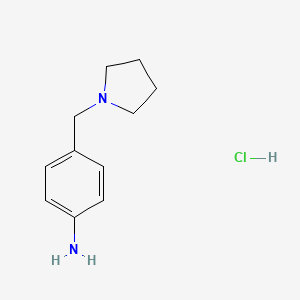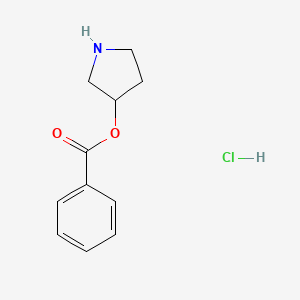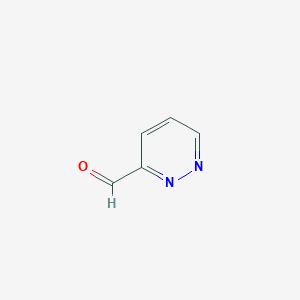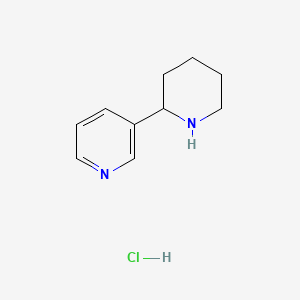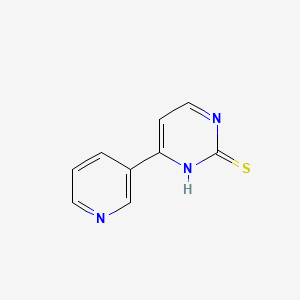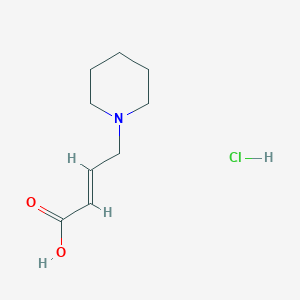
2-(4-aminocyclohexyl)acetic Acid
Vue d'ensemble
Description
2-(4-aminocyclohexyl)acetic Acid, also known as C8H15NO2, is a compound with a molecular weight of 157.21 g/mol . It has various synonyms such as (4-AMINO-CYCLOHEXYL)-ACETIC ACID and Cyclohexaneacetic acid, 4-amino- . The IUPAC name for this compound is this compound .
Synthesis Analysis
The synthesis of this compound can be achieved through various methods. One method uses 1, 4-cyclohexanedione as a starting material to obtain the this compound through processes of Wittig reaction, condensation reaction, and catalytic hydrogenation . Another method involves the hydrogenation of 4-nitrophenylacetic acid in a protic solvent at a temperature of 40-50 °C in the presence of Pb/C at an excess pressure of 0.1-0.6 bar .Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: InChI=1S/C8H15NO2/c9-7-3-1-6(2-4-7)5-8(10)11/h6-7H,1-5,9H2,(H,10,11) . The Canonical SMILES for this compound is C1CC(CCC1CC(=O)O)N .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 157.21 g/mol, a Hydrogen Bond Donor Count of 2, a Hydrogen Bond Acceptor Count of 3, and a Rotatable Bond Count of 2 . The Exact Mass and Monoisotopic Mass of the compound are both 157.110278721 g/mol . The Topological Polar Surface Area of the compound is 63.3 Ų .Safety and Hazards
The safety data sheet for 2-(4-aminocyclohexyl)acetic Acid indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . In case of skin contact, it is advised to wash off with soap and plenty of water. If inhaled, the person should be moved into fresh air .
Relevant Papers The relevant papers for this compound include patents that describe methods for its synthesis . These papers provide valuable insights into the preparation methods and potential applications of this compound.
Analyse Biochimique
Biochemical Properties
2-(4-Aminocyclohexyl)acetic acid plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, including amino acid transporters and metabolic enzymes. These interactions are primarily based on the compound’s ability to mimic natural substrates, thereby influencing enzyme activity and protein function. For instance, this compound can act as a substrate for amino acid decarboxylases, leading to the production of various metabolites .
Cellular Effects
The effects of this compound on cells are diverse. It influences cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound has been shown to modulate the activity of G-protein coupled receptors, which play a crucial role in cell signaling. Additionally, this compound can alter the expression of genes involved in metabolic pathways, thereby affecting cellular energy production and utilization .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For example, it can inhibit or activate enzymes involved in amino acid metabolism, leading to changes in the levels of various metabolites. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions, such as high temperatures or extreme pH levels. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. At low doses, it can enhance certain cellular functions, such as neurotransmitter synthesis and release. At high doses, it may cause toxic effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing adverse reactions .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as amino acid decarboxylases and transaminases, influencing the flux of metabolites through these pathways. This compound can also affect the levels of key metabolites, such as neurotransmitters and energy substrates, by modulating enzyme activity and gene expression .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It can be taken up by amino acid transporters and distributed to various cellular compartments. Binding proteins may also play a role in its localization and accumulation, affecting its overall bioavailability and activity within the cell .
Subcellular Localization
The subcellular localization of this compound is crucial for its function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence energy metabolism, or to the nucleus, where it can affect gene expression .
Propriétés
IUPAC Name |
2-(4-aminocyclohexyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c9-7-3-1-6(2-4-7)5-8(10)11/h6-7H,1-5,9H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVDSFSRMHSDHGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Pyrazolo[1,5-a]pyrimidin-5-ol](/img/structure/B3024186.png)


